molecular formula C19H22N2O4 B2467186 N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1448065-86-8

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2467186
CAS No.: 1448065-86-8
M. Wt: 342.395
InChI Key: MNAMZDPKZHYKHS-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy groups and aromatic rings, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of appropriate amines with oxalyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamides and derivatives with methoxy groups and aromatic rings. Examples include:

Uniqueness

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide is unique due to its specific substitution pattern and the presence of both methoxy and tolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-8-4-5-9-14(13)17(25-3)12-20-18(22)19(23)21-15-10-6-7-11-16(15)24-2/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAMZDPKZHYKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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